molecular formula C11H11Cl4NO2 B1668708 Chlorbetamide CAS No. 97-27-8

Chlorbetamide

Cat. No.: B1668708
CAS No.: 97-27-8
M. Wt: 331.0 g/mol
InChI Key: STLZCUYBVPNYED-UHFFFAOYSA-N
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Description

Chlorbetamide is a chemical compound with the molecular formula C₁₁H₁₁Cl₄NO₂ and a molecular weight of 331.02 . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes multiple chlorine atoms and an amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorbetamide can be synthesized through several methods, including the reaction of acyl chlorides with amines. One common method involves the reaction of 2,4-dichlorobenzoyl chloride with 2-aminoethanol in the presence of a base . The reaction typically requires controlled temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process often involves multiple purification steps, including crystallization and recrystallization, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Chlorbetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chlorbetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

Chlorbetamide can be compared with other similar compounds, such as chlorpropamide and chlorpheniramine. These compounds share some structural similarities but differ in their specific functional groups and biological activities . This compound is unique due to its specific combination of chlorine atoms and amide group, which imparts distinct chemical and biological properties.

Comparison with Similar Compounds

Chlorbetamide stands out for its versatility and wide range of applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

97-27-8

Molecular Formula

C11H11Cl4NO2

Molecular Weight

331.0 g/mol

IUPAC Name

2,2-dichloro-N-[(2,4-dichlorophenyl)methyl]-N-(2-hydroxyethyl)acetamide

InChI

InChI=1S/C11H11Cl4NO2/c12-8-2-1-7(9(13)5-8)6-16(3-4-17)11(18)10(14)15/h1-2,5,10,17H,3-4,6H2

InChI Key

STLZCUYBVPNYED-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)CN(CCO)C(=O)C(Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN(CCO)C(=O)C(Cl)Cl

Appearance

Solid powder

Key on ui other cas no.

97-27-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Chlorbetamide;  NSC 16110;  NSC-16110;  NSC16110

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Chlorbetamide
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Chlorbetamide
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Chlorbetamide
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Chlorbetamide
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Chlorbetamide
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Chlorbetamide

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